molecular formula C16H17ClN2O2S B12751786 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide CAS No. 14520-47-9

10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide

Cat. No.: B12751786
CAS No.: 14520-47-9
M. Wt: 336.8 g/mol
InChI Key: JWKPCSXXUNOCHH-UHFFFAOYSA-N
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Description

10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with various functional groups attached, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide typically involves multiple steps. One common method includes the chlorination of phenothiazine, followed by the introduction of the 3-(methylamino)propyl group. The final step involves the oxidation of the phenothiazine core to introduce the 5-oxide group. Reaction conditions often include the use of chlorinating agents, such as thionyl chloride, and oxidizing agents, such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium amide, thiourea.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Parent phenothiazine.

    Substitution: Various substituted phenothiazines depending on the nucleophile used.

Scientific Research Applications

10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels. The exact pathways depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.

    Thioridazine: Known for its antipsychotic effects, similar to other phenothiazines.

    Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .

Uniqueness

10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

14520-47-9

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

8-chloro-10-[3-(methylamino)propyl]-5-oxophenothiazin-3-ol

InChI

InChI=1S/C16H17ClN2O2S/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)22(21)15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3

InChI Key

JWKPCSXXUNOCHH-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl

Origin of Product

United States

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